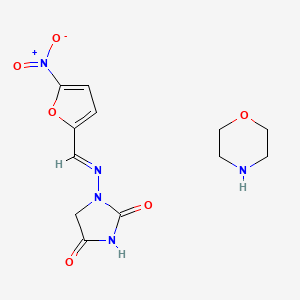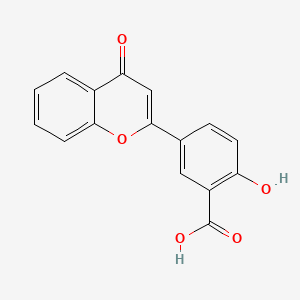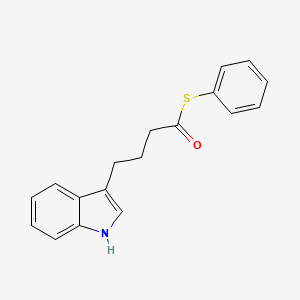
S-Phenyl indole-3-thiolobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl indole-3-thiolobutyrate is a synthetic compound that belongs to the class of indole derivatives. This compound, in particular, has shown promise as a root-promoting agent in horticulture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl indole-3-thiolobutyrate typically involves the reaction of indole derivatives with thiolobutyric acid and phenyl groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then reacted with thiolobutyric acid and phenyl groups under specific conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-Phenyl indole-3-thiolobutyrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the indole ring, which is known for its reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols .
Scientific Research Applications
S-Phenyl indole-3-thiolobutyrate has been studied for its potential applications in various scientific fields. In horticulture, it has
Properties
CAS No. |
85977-73-7 |
|---|---|
Molecular Formula |
C18H17NOS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
S-phenyl 4-(1H-indol-3-yl)butanethioate |
InChI |
InChI=1S/C18H17NOS/c20-18(21-15-8-2-1-3-9-15)12-6-7-14-13-19-17-11-5-4-10-16(14)17/h1-5,8-11,13,19H,6-7,12H2 |
InChI Key |
WNEPVMFIDAKEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


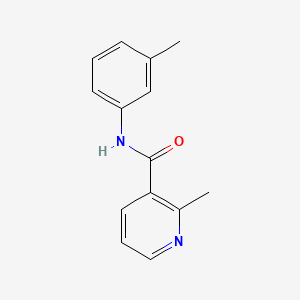

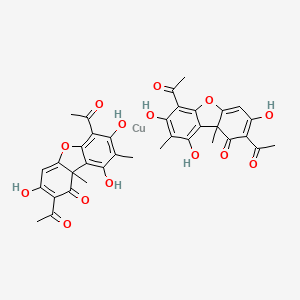
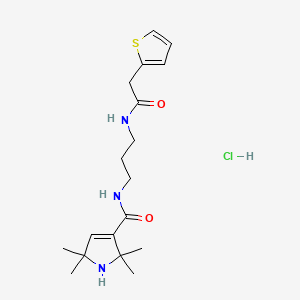
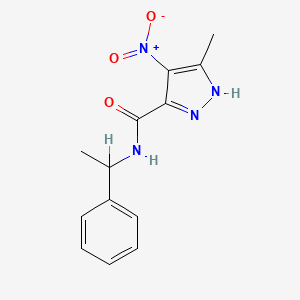
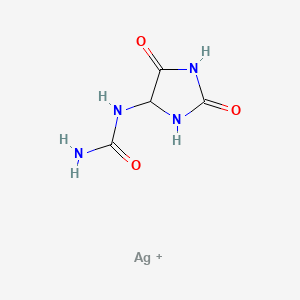
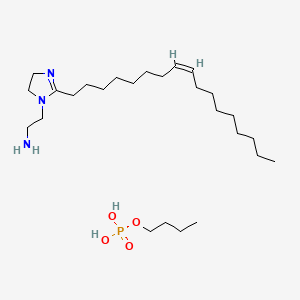


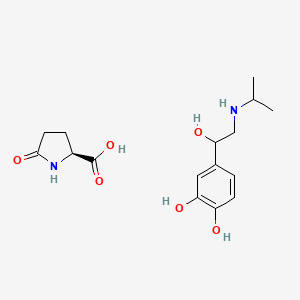
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)

